Ethyl (2E)-2-(butylimino)propanoate
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Overview
Description
Ethyl (2E)-2-(butylimino)propanoate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of an ethyl ester group and a butyl imine group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-2-(butylimino)propanoate can be synthesized through a multi-step process involving the reaction of ethyl propanoate with butylamine. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway.
-
Step 1: Formation of Ethyl Propanoate
- Ethyl propanoate is prepared by the esterification of propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
- Reaction:
CH3CH2COOH+CH3CH2OH→CH3CH2COOCH2CH3+H2O
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Step 2: Reaction with Butylamine
- Ethyl propanoate is then reacted with butylamine to form this compound.
- Reaction:
CH3CH2COOCH2CH3+CH3CH2CH2CH2NH2→CH3CH2C(NHCH2CH2CH2CH3)COOCH2CH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(butylimino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed.
Major Products
Oxidation: Formation of oxo compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (2E)-2-(butylimino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-(butylimino)propanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active imine moiety.
Comparison with Similar Compounds
Ethyl (2E)-2-(butylimino)propanoate can be compared with similar compounds such as:
- Ethyl (2E)-2-(methylimino)propanoate
- Ethyl (2E)-2-(ethylimino)propanoate
- Ethyl (2E)-2-(propylimino)propanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of an ethyl ester group and a butyl imine group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
63281-82-3 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 2-butyliminopropanoate |
InChI |
InChI=1S/C9H17NO2/c1-4-6-7-10-8(3)9(11)12-5-2/h4-7H2,1-3H3 |
InChI Key |
IXXXZTDBDRMAOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)C(=O)OCC |
Origin of Product |
United States |
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